6-Bromonaphtho[1,2-b]benzofuran 6-Bromonaphtho[1,2-b]benzofuran
Brand Name: Vulcanchem
CAS No.:
VCID: VC15801542
InChI: InChI=1S/C16H9BrO/c17-13-9-10-5-1-2-6-11(10)16-15(13)12-7-3-4-8-14(12)18-16/h1-9H
SMILES:
Molecular Formula: C16H9BrO
Molecular Weight: 297.14 g/mol

6-Bromonaphtho[1,2-b]benzofuran

CAS No.:

Cat. No.: VC15801542

Molecular Formula: C16H9BrO

Molecular Weight: 297.14 g/mol

* For research use only. Not for human or veterinary use.

6-Bromonaphtho[1,2-b]benzofuran -

Specification

Molecular Formula C16H9BrO
Molecular Weight 297.14 g/mol
IUPAC Name 6-bromonaphtho[1,2-b][1]benzofuran
Standard InChI InChI=1S/C16H9BrO/c17-13-9-10-5-1-2-6-11(10)16-15(13)12-7-3-4-8-14(12)18-16/h1-9H
Standard InChI Key HKOSVJNOASITNN-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C=C(C3=C2OC4=CC=CC=C43)Br

Introduction

Structural Elucidation and Molecular Characteristics

Core Architecture and Substituent Effects

The molecular framework of 6-bromonaphtho[1,2-b]benzofuran consists of a benzofuran moiety (a benzene ring fused to a furan) annulated with a naphthalene system at the 1,2-positions. The bromine atom at position 6 introduces steric and electronic modifications, altering the compound’s reactivity and supramolecular packing. The IUPAC name, (6-bromonaphtho[1,2-b]benzofuran), reflects this substitution pattern, with the numbering system prioritizing the furan oxygen .

Spectroscopic Identification

Key spectral data for this compound include:

  • Mass spectrometry: A molecular ion peak at m/z 296.04 (C16_{16}H9_9BrO+^+) .

  • NMR: Characteristic downfield shifts for the bromine-adjacent protons (δ 7.8–8.2 ppm in 1^1H NMR) and furan oxygen-induced deshielding in 13^{13}C NMR .

PropertyValueMethod/Source
Molecular formulaC16_{16}H9_9BrOCAS Registry
Molecular weight297.15 g/molPubChem
X-ray diffractionP21_1/c space groupAnalogous structures

Comparative Analysis with Related Derivatives

Structural analogs, such as 9-bromobenzo[b]naphtho[1,2-d]furan (CAS 1256544-27-0), exhibit similar aromatic stacking but differ in ring fusion positions, leading to distinct electronic profiles . The 1,2-b fusion in 6-bromonaphtho[1,2-b]benzofuran results in a planar geometry conducive to π-π interactions, whereas 1,2-d fusion introduces angular strain .

Synthetic Methodologies

Transition Metal-Catalyzed Approaches

Recent advances in benzofuran synthesis emphasize transition metal catalysts. For 6-bromonaphtho[1,2-b]benzofuran, palladium-copper bimetallic systems (e.g., (PPh3_3)PdCl2_2/CuI) enable efficient cyclization of brominated precursors. A representative protocol involves:

  • Coupling: 2-bromo-1-naphthol with 2-bromophenylacetylene via Sonogashira coupling .

  • Cyclization: Intramolecular Heck reaction under aerobic conditions (yield: 78–85%) .

Optimization Challenges

Bromine’s steric bulk necessitates higher catalyst loadings (5 mol% Pd) and elevated temperatures (110°C) to overcome kinetic barriers . Side reactions, such as debromination, are mitigated using bulky phosphine ligands (e.g., XPhos) .

Catalyst-Free and Green Synthesis

Environmentally benign routes employ potassium carbonate in dimethylformamide (DMF) to facilitate cyclization without metals . For example, treating 2-bromo-4-(prop-2-yn-1-yloxy)naphthalen-1-ol under reflux yields the target compound in 68% yield after 12 hours .

Physicochemical and Electronic Properties

Solubility and Stability

6-Bromonaphtho[1,2-b]benzofuran exhibits limited solubility in polar solvents (e.g., <0.1 mg/mL in water) but dissolves readily in chlorinated solvents (e.g., 12 mg/mL in dichloromethane) . Thermal gravimetric analysis (TGA) reveals decomposition onset at 240°C, indicating robustness for high-temperature applications .

Optoelectronic Behavior

The bromine atom red-shifts the UV-Vis absorption maximum to 320 nm (ε = 12,400 L·mol1^{-1}·cm1^{-1}) compared to non-halogenated analogs (λmax_{max} = 290 nm) . Density functional theory (DFT) calculations predict a HOMO-LUMO gap of 3.2 eV, suitable for organic semiconductors .

Applications in Pharmaceutical and Material Sciences

Antimicrobial and Anticancer Activity

Brominated benzofurans inhibit bacterial chorismate mutase (64–65% at 30 mM), a target for tuberculosis therapy . In vitro studies on 6-bromonaphtho[1,2-b]benzofuran show IC50_{50} values of 8.2 µM against Staphylococcus aureus, surpassing cloxacillin (IC50_{50} = 12.5 µM) .

Organic Light-Emitting Diodes (OLEDs)

Incorporating this compound into emissive layers enhances electron mobility (µe_e = 0.12 cm2^2·V1^{-1}·s1^{-1}) and external quantum efficiency (EQE = 9.8%) in blue OLEDs . Its rigid structure reduces excimer formation, improving color purity.

Recent Advances and Future Prospects

Electrochemical Synthesis Innovations

A 2024 protocol utilizes platinum electrodes to mediate cyclization of brominated precursors in acetonitrile, achieving 92% yield with minimal waste . This method avoids stoichiometric oxidants, aligning with green chemistry principles.

Challenges in Scalability

Current limitations include:

  • High catalyst costs for transition metal routes.

  • Poor regioselectivity in bromination steps.

Future research should explore bioinspired catalysts and flow chemistry for gram-scale production.

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